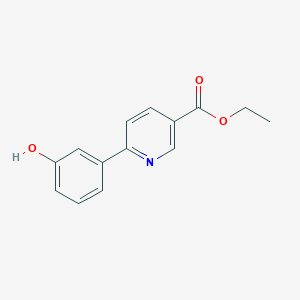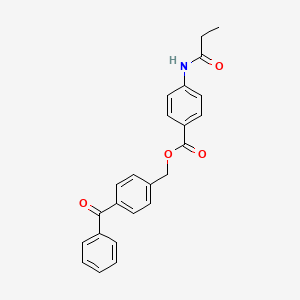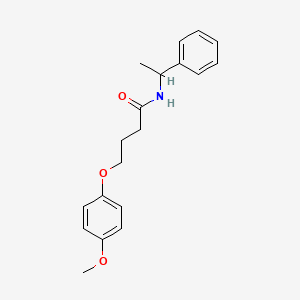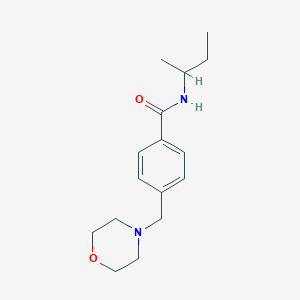
N-(2-fluoro-5-nitrophenyl)-2,3,5,6-tetramethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluoro-5-nitrophenyl)-2,3,5,6-tetramethylbenzenesulfonamide, also known as FN-TMBS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments. In
作用机制
N-(2-fluoro-5-nitrophenyl)-2,3,5,6-tetramethylbenzenesulfonamide reacts with ROS, specifically singlet oxygen, through a nucleophilic addition reaction, forming a sulfonamide adduct. This reaction produces a fluorescent signal that can be detected using fluorescence microscopy. The reaction is selective for singlet oxygen and does not react with other ROS such as hydrogen peroxide or superoxide.
Biochemical and Physiological Effects
N-(2-fluoro-5-nitrophenyl)-2,3,5,6-tetramethylbenzenesulfonamide has been shown to have low toxicity and does not interfere with cellular metabolism or function. It has been used to study the role of ROS in various biological processes such as apoptosis, inflammation, and aging. N-(2-fluoro-5-nitrophenyl)-2,3,5,6-tetramethylbenzenesulfonamide has also been used to study the efficacy of antioxidants in reducing ROS levels in cells and tissues.
实验室实验的优点和局限性
N-(2-fluoro-5-nitrophenyl)-2,3,5,6-tetramethylbenzenesulfonamide has several advantages for laboratory experiments, including its high selectivity for singlet oxygen, low toxicity, and ability to produce a fluorescent signal that can be detected using fluorescence microscopy. However, its use is limited to studying the role of singlet oxygen in biological systems, and it cannot be used to study other ROS such as hydrogen peroxide or superoxide.
未来方向
Future research on N-(2-fluoro-5-nitrophenyl)-2,3,5,6-tetramethylbenzenesulfonamide could focus on developing new methods for synthesizing the compound, improving its selectivity for singlet oxygen, and expanding its use to study other ROS. N-(2-fluoro-5-nitrophenyl)-2,3,5,6-tetramethylbenzenesulfonamide could also be used to study the role of ROS in diseases such as cancer, Alzheimer's disease, and Parkinson's disease, and to develop new therapies for these diseases. Additionally, N-(2-fluoro-5-nitrophenyl)-2,3,5,6-tetramethylbenzenesulfonamide could be used to study the efficacy of antioxidants in reducing ROS levels in vivo and in clinical trials.
合成方法
N-(2-fluoro-5-nitrophenyl)-2,3,5,6-tetramethylbenzenesulfonamide can be synthesized using various methods, including the reaction of 2-fluoro-5-nitroaniline with 2,3,5,6-tetramethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine and a solvent such as dichloromethane or acetonitrile. The product is then purified using column chromatography or recrystallization.
科学研究应用
N-(2-fluoro-5-nitrophenyl)-2,3,5,6-tetramethylbenzenesulfonamide has been extensively studied for its potential use as a fluorescent probe for detecting and imaging reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that can cause damage to cells and tissues, leading to various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. N-(2-fluoro-5-nitrophenyl)-2,3,5,6-tetramethylbenzenesulfonamide has been shown to selectively react with ROS, producing a fluorescent signal that can be detected using fluorescence microscopy. This property makes N-(2-fluoro-5-nitrophenyl)-2,3,5,6-tetramethylbenzenesulfonamide a valuable tool for studying the role of ROS in various biological processes.
属性
IUPAC Name |
N-(2-fluoro-5-nitrophenyl)-2,3,5,6-tetramethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4S/c1-9-7-10(2)12(4)16(11(9)3)24(22,23)18-15-8-13(19(20)21)5-6-14(15)17/h5-8,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEYRGWWTAKBNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-bromo-N-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5211809.png)
![2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid](/img/structure/B5211833.png)
![ethyl 4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B5211844.png)

![5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one](/img/structure/B5211850.png)


![(2-aminoethyl){2-[2-(2-chlorophenoxy)ethoxy]ethyl}amine](/img/structure/B5211865.png)

![N-{1-[1-(4-ethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5211879.png)
![4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5211900.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5211905.png)
![N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5211910.png)